methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a sulfone-containing tetrahydrothiophene ring, a furan, and a thiophene moiety.
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-27-20(24)13-10-14(16-5-3-8-29-16)21-19-17(13)18(15-4-2-7-28-15)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIZLKXDXGLDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrazolo[3,4-b]pyridine core with multiple functional groups, including a furan ring and a tetrahydrothiophene moiety . Its molecular formula is with a molecular weight of approximately 437.47 g/mol .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial properties against certain pathogenic bacteria .
- Anti-inflammatory Effects : The presence of the pyrazolo[3,4-b]pyridine scaffold is associated with anti-inflammatory activity, potentially offering therapeutic benefits in inflammatory diseases .
- Anticancer Potential : Some derivatives of pyrazolo compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer properties .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets through various mechanisms:
- Enzyme Inhibition : The structural features allow for binding to enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in inflammatory and pain pathways.
- Cell Signaling Interference : By affecting key signaling pathways, the compound could influence cellular responses related to growth and inflammation.
Case Studies
A study published in MDPI highlighted the synthesis of related pyrazole compounds and their biological evaluations. Some derivatives exhibited significant antibacterial and anti-inflammatory activities, suggesting that this compound may follow similar trends .
Another investigation focused on the crystal structure of pyrazolo compounds which revealed insights into their hydrogen bonding patterns and molecular interactions that contribute to their biological activity .
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant pharmacological activities, including:
- PPARα Activation : Compounds related to this structure have been identified as selective PPARα agonists, which are crucial in managing dyslipidemia. Studies have shown that these compounds can enhance the transactivation function of PPARα significantly more than traditional agonists like fenofibrate at lower concentrations .
- Anticancer Activity : The unique structure may contribute to anticancer properties through modulation of various signaling pathways involved in cell proliferation and apoptosis. Some studies have reported that pyrazolo[3,4-b]pyridine derivatives can inhibit tumor growth in specific cancer cell lines.
- Antimicrobial Properties : There is emerging evidence that these compounds exhibit antimicrobial activity against certain bacterial strains, suggesting their potential as new antibiotics.
Synthesis Pathways
The synthesis of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several chemical reactions:
- Formation of the Pyrazolo Core : The initial step often involves the condensation of appropriate precursors to form the pyrazolo framework.
- Introduction of Functional Groups : Subsequent reactions introduce the furan and thiophene moieties through electrophilic substitution or coupling reactions.
- Final Esterification : The carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst.
Case Study 1: PPARα Agonist Activity
A study published in Nature demonstrated that specific derivatives of pyrazolo[3,4-b]pyridine activate PPARα effectively. In a chimera reporter assay, compounds showed up to 100-fold enhancement in transcriptional activity compared to control substances. This suggests their potential for developing new treatments for dyslipidemia with fewer side effects than existing therapies .
Case Study 2: Anticancer Properties
In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, providing a promising avenue for cancer therapy.
Comparison with Similar Compounds
Key Observations :
- High melting points (>300°C for Compound 7b) correlate with rigid, planar structures and strong intermolecular forces (e.g., hydrogen bonding) .
- Sulfone and ester groups in the target compound may enhance solubility in polar solvents compared to purely aromatic analogs.
Common Approaches
- Multi-Component Condensations : and describe condensations using DMF/EtOH with piperidine catalysis, suggesting scalable routes for pyrazolo-pyridine derivatives .
Challenges and Innovations
- Regioselectivity : The placement of the 1,1-dioxidotetrahydrothiophen group likely requires precise control to avoid byproducts.
- Sulfone Introduction : Oxidation of tetrahydrothiophene to the sulfone moiety may involve harsh conditions (e.g., H₂O₂/AcOH), necessitating optimization for yield .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key strategies to enhance efficiency include:
- Microwave-assisted synthesis : Reduces reaction time and improves yields by enabling rapid heating and uniform energy distribution .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or acid/base catalysts can accelerate specific steps, such as Suzuki-Miyaura couplings for aryl substitutions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates and improve reaction homogeneity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and scaffold geometry. For example, the furan and thiophene protons exhibit distinct aromatic shifts in the 6.5–8.0 ppm range .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : HRMS (ESI) validates molecular weight and fragmentation patterns, particularly for the tetrahydrothiophene-dioxide moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
SAR studies require systematic modification of substituents and comparative bioassays:
- Substituent variation : Replace the furan-2-yl or thiophen-2-yl groups with bioisosteres (e.g., pyrrole, benzothiophene) to assess target binding .
- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the carboxylate group .
- Assay selection : Prioritize enzyme inhibition (e.g., kinase assays) or cell-based viability tests (e.g., MTT assay) to quantify potency (IC₅₀) .
Q. Example SAR Table
| Substituent Position | Modified Group | Observed Activity (IC₅₀) | Key Interaction |
|---|---|---|---|
| 3-(Furan-2-yl) | Thiophen-2-yl | 12 nM (Kinase X) | π-Stacking |
| 6-(Thiophen-2-yl) | 4-Fluorophenyl | 45 nM (Kinase Y) | Hydrophobic |
Q. How should researchers resolve contradictory data in biological activity across similar analogs?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response validation : Repeat assays with 8–10 concentration points to confirm dose dependency .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., CRISPR-edited cell lines) to rule out artifacts .
- Metabolic stability testing : Use liver microsomes to assess whether differences in half-life (t₁/₂) explain potency variations .
Q. What methodologies are recommended for studying the compound’s stability and reactivity under physiological conditions?
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Reactivity profiling : Expose the compound to nucleophiles (e.g., glutathione) or oxidizing agents (e.g., H₂O₂) to identify vulnerable sites (e.g., sulfone group in tetrahydrothiophene-dioxide) .
- Spectroscopic monitoring : Use UV-Vis or FTIR to track real-time changes in functional groups (e.g., carboxylate oxidation) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (temperature, solvent volume, catalyst loading) meticulously .
- Data cross-validation : Combine NMR, MS, and elemental analysis to avoid misassignment of complex peaks .
- Ethical reporting : Disclose all negative results (e.g., failed coupling reactions) to aid community-wide SAR efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
